N-[1-(6-cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide

Lipophilicity Drug-likeness ADME

Underexplored ACC inhibitor scaffold with prequalified drug-like properties (MW 246, LogP 0.73, tPSA 58.1 Ų). Low MW/LogP reduce false-positive risk; low tPSA qualifies BBB permeability. Ideal for metabolic disorders (NASH, obesity) and CNS kinase screening. Suitable for PROTAC linker derivatization via free amine. BB-ready for medchem optimization.

Molecular Formula C13H18N4O
Molecular Weight 246.314
CAS No. 1434744-09-8
Cat. No. B2474524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(6-cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide
CAS1434744-09-8
Molecular FormulaC13H18N4O
Molecular Weight246.314
Structural Identifiers
SMILESCC(=O)NC1CCN(C1)C2=NC=NC(=C2)C3CC3
InChIInChI=1S/C13H18N4O/c1-9(18)16-11-4-5-17(7-11)13-6-12(10-2-3-10)14-8-15-13/h6,8,10-11H,2-5,7H2,1H3,(H,16,18)
InChIKeyAJSKJIFXYKPDRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-[1-(6-cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide (CAS 1434744-09-8): A Pyrimidine-Pyrrolidine Screening Core for Lead Discovery


N-[1-(6-cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide is a heterocyclic small molecule that serves as a screening compound within the ChemBridge library . As a derivative of pyrimidine-substituted pyrrolidine, a class recognized for its potential as acetyl-CoA carboxylase inhibitors [1], this compound is in the preclinical research stage. Its primary documented data concerns its calculated physicochemical and drug-likeness properties, including a molecular weight of 246.31 g/mol and a LogP of 0.73 . Target-specific biological activity data (e.g., IC50, Ki) were not found in the public domain at the time of this analysis.

Procurement Risk for N-[1-(6-cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide: Why Physical Property Equivalence Does Not Guarantee Biological Reproducibility


While close structural analogs may share similar calculated physicochemical properties, the key risk in substituting this compound lies in its intended use as a chemical probe for target identification. For a screening compound, potential biological activity is critically dependent on specific, uncharacterized interactions between its distinct cyclopropylpyrimidine and 3-acetamide-pyrrolidine motifs and a protein target [1]. The patent literature confirms that minor structural modifications within this pyrimidine-pyrrolidine class can dramatically alter the inhibition of acetyl-CoA carboxylase [2]. In the absence of a defined target or SAR data for this specific compound, substituting a 'generic' analog introduces a high risk of losing the unknown, but potentially unique, interaction profile that makes this core valuable for hit discovery, thereby compromising experimental reproducibility [1].

Quantitative Differentiators for N-[1-(6-cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide: Physicochemical Profiles vs. Drug-Likeness Benchmarks


Lipophilicity Profile: Measured LogP Value Against the Optimal Oral Bioavailability Range

The compound's lipophilicity is quantified by a LogP of 0.73 , positioning it near the lower boundary of the optimal range (LogP 0-3) for balancing oral absorption and low clearance. This contrasts with some more lipophilic analogs in the chemical space, which can suffer from poor solubility and high metabolic turnover [1]. The quantitative value indicates a potential advantage in aqueous solubility and reduced non-specific binding, critical for reliable in vitro assay outcomes .

Lipophilicity Drug-likeness ADME

Molecular Size and Hydrogen Bonding Profile: Topological Polar Surface Area (tPSA) vs. CNS Drug Threshold

The compound has a topological polar surface area (tPSA) of 58.1 Ų , which is below the 70-90 Ų threshold typically associated with good central nervous system (CNS) penetration [1]. When compared to classic CNS-active drugs, its lower tPSA suggests a better potential for passive brain penetration, a property not guaranteed for bulkier or more polar analogs. Its single hydrogen bond donor (Hdon=1) and three acceptors (Hacc=3) further align with property guidelines for brain exposure .

Blood-Brain Barrier Penetration tPSA CNS Drug Properties

Drug-Likeness Compliance: Conformity with the Rule of Five for Oral Bioavailability Screening

The compound fully complies with Lipinski's Rule of Five criteria (MW=246<500, LogP=0.73<5, Hdon=1<5, Hacc=3<10) and Veber's rules (rotatable bonds=3<10, tPSA=58.1<140) [1]. This is in contrast to many early-stage hits from HTS campaigns that fail one or more criteria, leading to downstream attrition [2]. This complete compliance provides a procurement-based selection advantage for fragment-based or lead-like screening libraries focused on identifying orally bioavailable starting points [1].

Drug-likeness Rule of Five High-Throughput Screening

Core Scaffold Novelty: The Cyclopropylpyrimidine Motif in Kinase and ACC Inhibitor Research

The 6-cyclopropylpyrimidine core is a structurally distinct scaffold that has been specifically explored in patents for acetyl-CoA carboxylase inhibitors, as seen in related Boehringer Ingelheim filings [1]. This differentiates it from ubiquitous scaffolds like simple phenyl- or pyridinyl-acetamides. The cyclopropyl group can confer a unique combination of metabolic stability and binding pocket fit due to its rigid, small ring structure [1]. While quantitative target data for this exact compound is missing, the scaffold-based differentiation is supported by the patent record, making it a more venture-some choice than generic amine cores for novel target interrogation [1].

Scaffold Diversity Kinase Inhibitor Acetyl-CoA Carboxylase

N-[1-(6-cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide: Strategic Procurement Scenarios for Early-Stage Discovery


Construction of a Lead-Like Screening Subset for Orally Biotargeted Phenotypic Assays

Given its confirmed compliance with all drug-likeness filters (LogP, tPSA, Rule of Five ), this compound is an ideal candidate for inclusion in a screening subset designed for phenotypic assays where the ultimate goal is an orally bioavailable lead. Its low LogP and low molecular weight reduce the risk of non-specific aggregation and false positives, compared to heavier, more lipophilic compounds that often dominate HTS libraries . A scientific team can procure this compound with the quantitative understanding that its physical properties are prequalified for downstream medicinal chemistry optimization .

Specialized CNS Drug Discovery Screening Panel

The compound's very low tPSA of 58.1 Ų [1] directly qualifies it for high-priority inclusion in a blood-brain barrier-permeable screening panel. For a neuroscience-focused group, procuring this compound over a close analog with a tPSA >70 Ų is a data-driven decision based on its superior predicted passive brain penetration. This property is critical for finding hits for targets like neurotransmitter receptors or CNS kinases [1].

Medicinal Chemistry Exploration of Acetyl-CoA Carboxylase (ACC) Inhibitors

Based on the patent literature associating the cyclopropylpyrimidine core with ACC inhibition [2], an industrial team investigating metabolic disorders (e.g., obesity, NASH, dyslipidemia) can procure this compound as a novel, underexplored entry point. Its differentiated scaffold, compared to generic lipid-targeting chemotypes, offers a strategy for navigating and expanding the intellectual property space around ACC inhibitors [2].

Building Block Source for Bifunctional Protein Degraders (PROTACs)

The molecule's free amine (after acetamide deprotection) and its favorable solubility (inferred from its LogP and tPSA ) make it a suitable candidate for linker derivatization in early-stage PROTAC synthesis. Its cyclopropylpyrimidine cap may provide a unique E3 ligase recruitment surface, differentiating it from simpler pyrimidine caps. This provides a scientific procurement rationale for using it as a functionalized building block over more generic, linear linkers .

Quote Request

Request a Quote for N-[1-(6-cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.